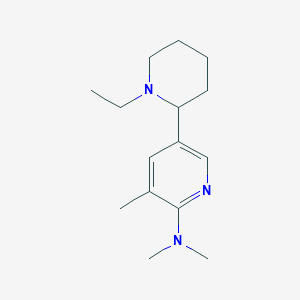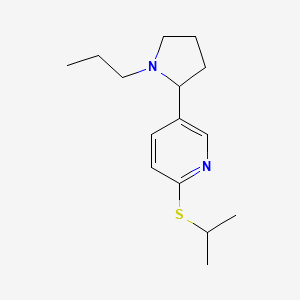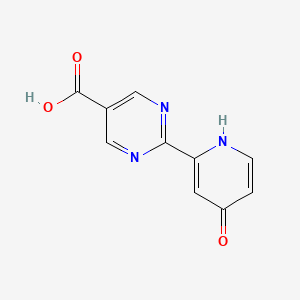
tert-Butyl((6-(4-formylpiperazin-1-yl)-2-methylpyridin-3-yl)methyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl((6-(4-formylpiperazin-1-yl)-2-methylpyridin-3-yl)methyl)carbamate: is a complex organic compound that features a piperazine ring, a pyridine ring, and a carbamate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl((6-(4-formylpiperazin-1-yl)-2-methylpyridin-3-yl)methyl)carbamate typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the Piperazine Derivative: The piperazine ring is functionalized with a formyl group at the nitrogen atom. This can be achieved through a formylation reaction using reagents such as formic acid or formamide.
Pyridine Ring Functionalization: The pyridine ring is then introduced and functionalized with a methyl group at the 2-position. This can be done through a Friedel-Crafts alkylation reaction.
Carbamate Formation: The final step involves the introduction of the carbamate group. This is typically achieved by reacting the intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The formyl group in the piperazine ring can undergo oxidation to form a carboxylic acid derivative.
Reduction: The formyl group can also be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The methyl group on the pyridine ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Serves as an intermediate in the preparation of heterocyclic compounds.
Biology:
- Investigated for its potential as a ligand in biochemical assays.
- Studied for its interactions with various biological macromolecules.
Medicine:
- Explored for its potential as a drug candidate due to its unique structural features.
- Evaluated for its pharmacokinetic and pharmacodynamic properties.
Industry:
- Utilized in the development of new materials with specific chemical properties.
- Applied in the synthesis of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of tert-Butyl((6-(4-formylpiperazin-1-yl)-2-methylpyridin-3-yl)methyl)carbamate involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The carbamate group can form hydrogen bonds with biological macromolecules, enhancing its binding affinity. The pyridine ring can participate in π-π interactions, further stabilizing the compound’s binding to its target.
Comparación Con Compuestos Similares
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
Comparison:
- Structural Differences: While all these compounds contain a piperazine or indole ring, the specific substituents and functional groups vary, leading to differences in their chemical reactivity and biological activity.
- Unique Features: tert-Butyl((6-(4-formylpiperazin-1-yl)-2-methylpyridin-3-yl)methyl)carbamate is unique due to the presence of both a piperazine and pyridine ring, along with a formyl group, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C17H26N4O3 |
|---|---|
Peso molecular |
334.4 g/mol |
Nombre IUPAC |
tert-butyl N-[[6-(4-formylpiperazin-1-yl)-2-methylpyridin-3-yl]methyl]carbamate |
InChI |
InChI=1S/C17H26N4O3/c1-13-14(11-18-16(23)24-17(2,3)4)5-6-15(19-13)21-9-7-20(12-22)8-10-21/h5-6,12H,7-11H2,1-4H3,(H,18,23) |
Clave InChI |
VRHJZYPHLVCOED-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=N1)N2CCN(CC2)C=O)CNC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


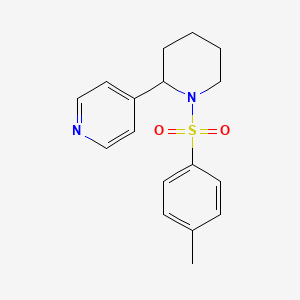
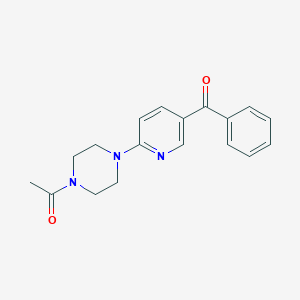
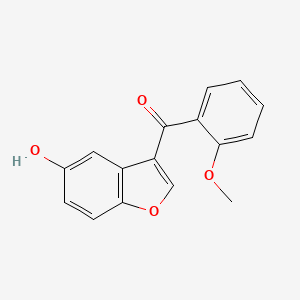
![5-Cyclobutoxy-6-nitrobenzo[d][1,3]dioxole](/img/structure/B11801904.png)


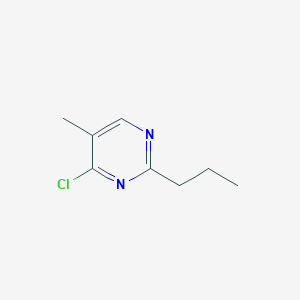
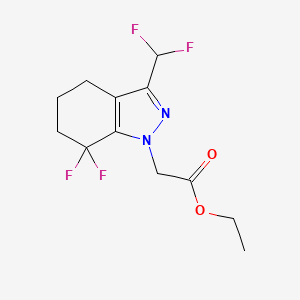
![6-Chloro-1-(4-methoxybenzyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11801938.png)

![6-(3-Fluorophenyl)-3-(pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11801960.png)
